

physical and chemical properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide*

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An In-depth Technical Guide to N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines general principles of sulfonamide chemistry, data from closely related analogs, and established experimental protocols to serve as a foundational resource for researchers.

Chemical Identity and Physical Properties

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide linkage between a 4-methylbenzenesulfonyl group (tosyl group) and a 5-bromopyridin-2-amine moiety.

Table 1: Physical and Chemical Properties

Property	Value	Source/Justification
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O ₂ S	Calculated
Molecular Weight	343.20 g/mol	Calculated
Appearance	Expected to be a solid at room temperature. The color can range from white to off-white or pale yellow.	General property of sulfonamides.
Melting Point	Not available. A related compound, N-(5-Bromopyridin-3-yl)benzenesulfonamide, has a melting point of 196-197 °C.	[1]
Solubility	Expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.	General solubility of sulfonamides.
pKa (Sulfonamide N-H)	Estimated to be in the range of 7-10.	The acidity of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridyl ring.

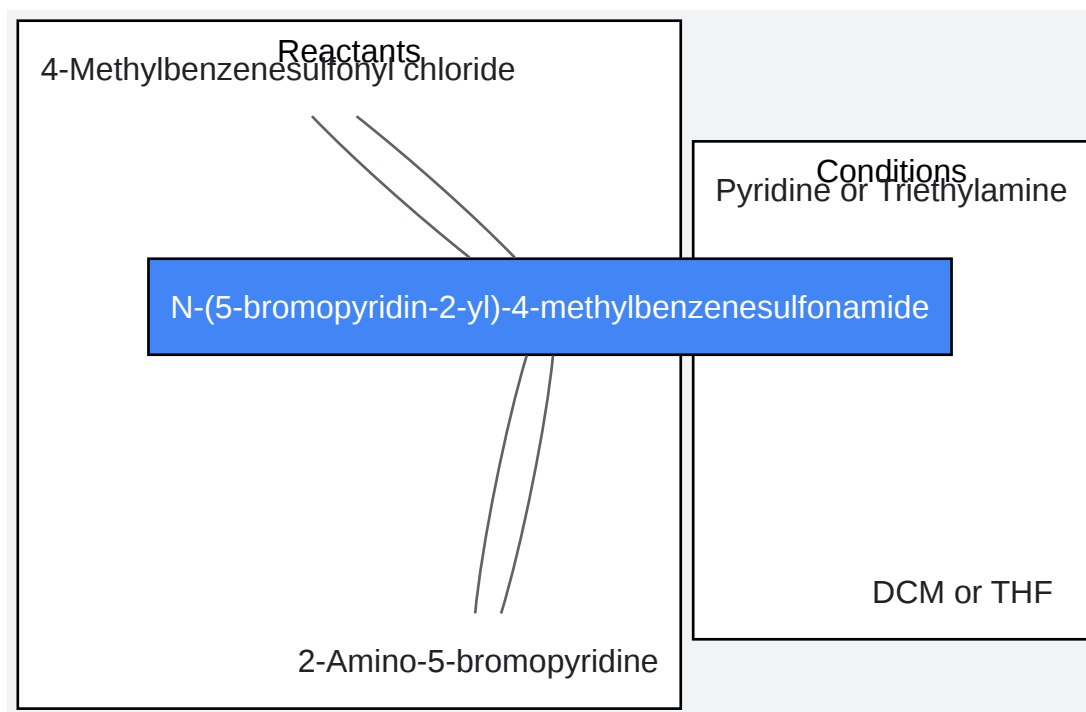
Synthesis

The synthesis of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride in the presence of a base.

General Experimental Protocol

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.

Reaction Scheme:



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Figure 1: General synthesis of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**.

Materials:

- 2-Amino-5-bromopyridine
- 4-Methylbenzenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM or THF.
- **Addition of Base:** Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- **Addition of Sulfonyl Chloride:** Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water or a saturated aqueous solution of NaHCO_3 .
 - Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
 - Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Chemical Properties and Reactivity

The chemical reactivity of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is dictated by its functional groups: the sulfonamide linkage, the bromopyridine ring, and the tosyl group.

- **Sulfonamide N-H:** The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a base. The resulting anion is a good nucleophile.
- **Bromopyridine Ring:** The bromine atom on the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of

the molecule. The pyridine nitrogen is basic and can be protonated or coordinated to metal ions.

- **Tosyl Group:** The tosyl group is generally stable but can be cleaved under certain reductive conditions.

Spectral Data (Predicted and Analog-Based)

Specific spectral data for **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is not readily available. The following tables provide predicted and analog-based data for characterization purposes.

Table 2: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Justification (based on similar structures)[2]
~8.3	d	H-6 (pyridine)	Downfield due to proximity to nitrogen and deshielding from the sulfonamide.
~7.8	dd	H-4 (pyridine)	Coupled to H-3 and H-6.
~7.7	d	H-2', H-6' (tosyl)	Protons ortho to the sulfonyl group.
~7.3	d	H-3', H-5' (tosyl)	Protons meta to the sulfonyl group.
~7.2	d	H-3 (pyridine)	Coupled to H-4.
~2.4	s	CH_3 (tosyl)	Methyl group on the tosyl ring.

Table 3: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Justification (based on similar structures)[2]
~150-155	C-2 (pyridine)	Carbon attached to the sulfonamide nitrogen.
~148	C-6 (pyridine)	
~144	C-4' (tosyl)	Carbon attached to the methyl group.
~140	C-4 (pyridine)	
~136	C-1' (tosyl)	Carbon attached to the sulfonyl group.
~129	C-3', C-5' (tosyl)	
~127	C-2', C-6' (tosyl)	
~115	C-3 (pyridine)	
~110	C-5 (pyridine)	Carbon attached to bromine.
~21	CH ₃ (tosyl)	

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Justification (based on general sulfonamide spectra)
3300-3200	N-H stretch	
1350-1320	Asymmetric SO ₂ stretch	
1170-1150	Symmetric SO ₂ stretch	
1600-1450	Aromatic C=C stretch	

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for

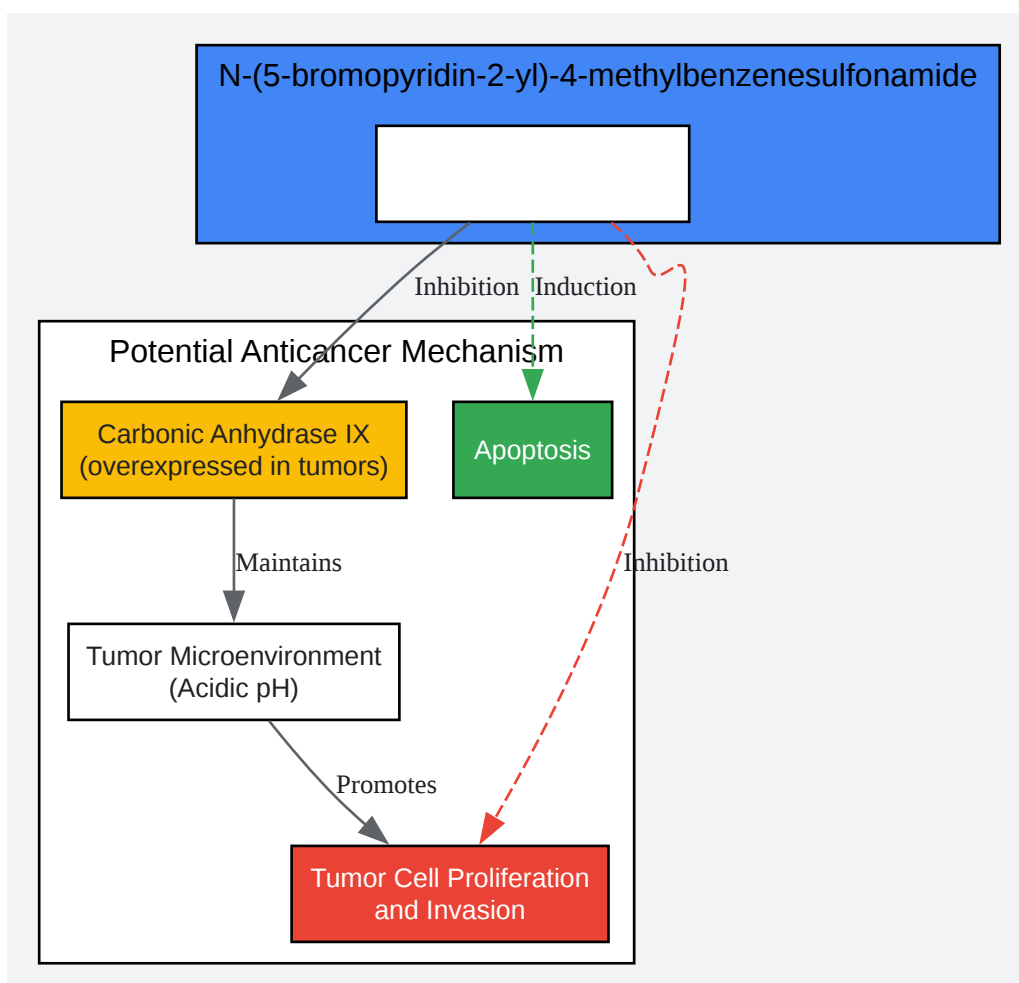
sulfonamides involve cleavage of the S-N bond and the C-S bond.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide**, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.

Anticancer Activity

Many sulfonamide derivatives have been investigated for their anticancer properties.^{[1][3][4][5]} The proposed mechanisms of action often involve the inhibition of key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases.



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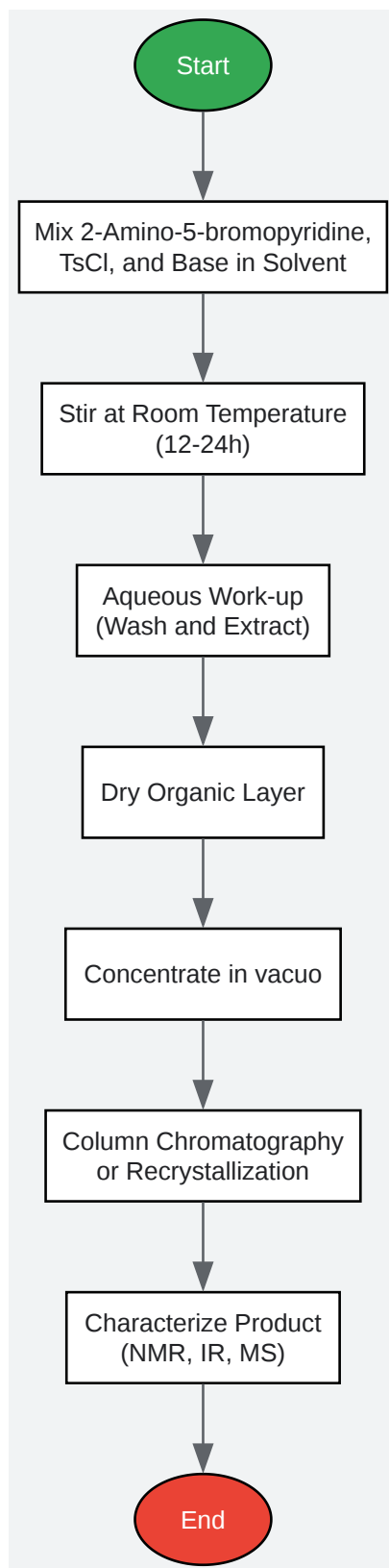
Figure 2: Potential mechanism of anticancer activity via carbonic anhydrase inhibition.

Enzyme Inhibition

Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases.^{[6][7]} The specific inhibitory profile of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** would need to be determined through enzymatic assays.

Experimental Workflows

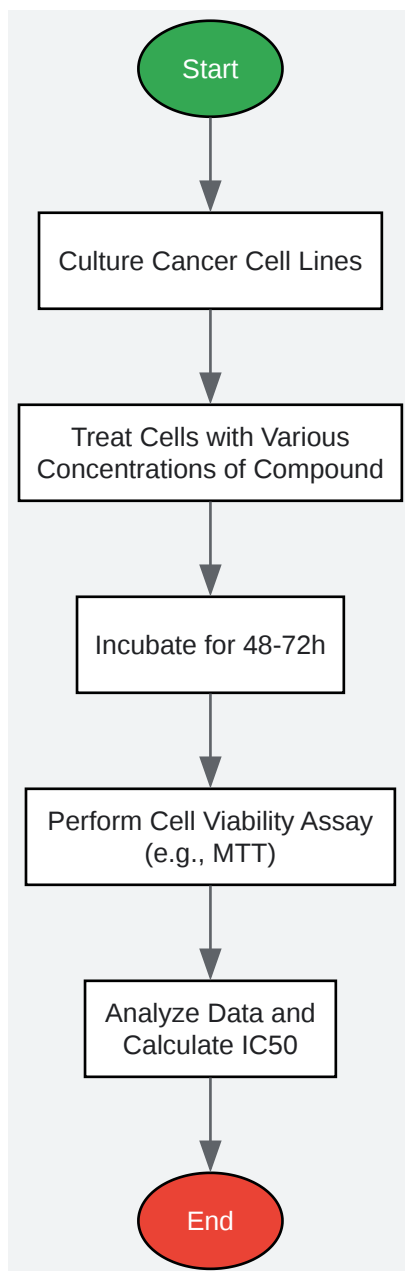
Synthesis and Purification Workflow



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Figure 3: Workflow for the synthesis and purification of the target compound.

In Vitro Anticancer Activity Screening Workflow



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Figure 4: General workflow for in vitro anticancer activity screening.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its

synthesis is straightforward, and its structure offers multiple points for further chemical modification. The presence of the sulfonamide moiety suggests a range of potential biological activities that warrant exploration. This technical guide provides a starting point for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its physicochemical properties and biological functions.

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